Molecular weight and formula of 7alpha-Hydroxy-5beta-cholan-24-oic Acid
Molecular weight and formula of 7alpha-Hydroxy-5beta-cholan-24-oic Acid
Chemo-Analytic Profile: 7 -Hydroxy-5 -cholan-24-oic Acid
Common Synonym: 3-Deoxychenodeoxycholic Acid CAS Registry Number: 28083-34-3[1][2][3]
Executive Summary
This technical guide characterizes 7
Its specific structural configuration—a saturated steroid nucleus with a cis A/B ring junction (
Part 1: Physicochemical Characterization[2][6]
The following data constitutes the definitive physicochemical profile for 7
Core Molecular Data[1][2][3][6]
| Parameter | Value | Technical Note |
| Molecular Formula | C | Distinct from CDCA (C |
| Molecular Weight | 376.57 g/mol | Average mass for gravimetric preparation.[1][2][3][6] |
| Monoisotopic Mass | 376.2977 Da | Use for high-resolution MS (Orbitrap/Q-TOF).[1][2][3][6] |
| CAS Number | 28083-34-3 | Primary identifier for the 7 |
| IUPAC Name | (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | Defines absolute stereochemistry.[1][2][3][6] |
| LogP (Predicted) | ~6.6 | Highly lipophilic; requires organic solvents (MeOH, DMSO) for solubilization.[1][2][3][6] |
Structural Logic & Stereochemistry
The "5
Figure 1: Structural decomposition of the target molecule.[1][2][3][6] The 5
Part 2: Biological & Metabolic Context[2][3][5][6]
Understanding the origin of 7
The "3-Deoxy" Pathway
Unlike primary bile acids (Cholic Acid, CDCA) which are hydroxylated at C-3 and C-7 (and C-12), this molecule lacks the C-3 hydroxyl.[1][2][3][6] This suggests two primary origins:
-
Bacterial Dehydroxylation: Intestinal flora (e.g., Clostridium sp.) can remove hydroxyl groups.[1][2][3][6] While 7-dehydroxylation is common (forming Lithocholic acid from CDCA), 3-dehydroxylation is rarer and indicates specific dysbiosis or specific bacterial enzymatic activity.[1][2][3][6]
-
Biosynthetic Intermediate: It can serve as a transient intermediate in the alternative (acidic) pathway of bile acid synthesis, particularly if 3-hydroxylation is delayed or impaired.[1][2][3][6]
Impurity Profile
In the synthesis of Ursodeoxycholic Acid (UDCA) or CDCA, this molecule may appear as a "3-deoxy" impurity.[1][2][3][6] Quantifying it is critical for establishing the purity of pharmaceutical-grade bile acids.[1][2][3]
Part 3: Analytical Methodologies
Protocol A: LC-MS/MS Identification
Objective: Detect trace levels of 7
-
Ionization Source: Electrospray Ionization (ESI)[1][2][3][6]
-
Polarity: Negative Mode (ESI-)
-
Target Ion: [M-H]
= 375.29 m/z [1][2][3][6]
Chromatographic Setup:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1][2][3][6]
-
Mobile Phase A: Water + 10mM Ammonium Acetate (pH ~9).[1][2][3][6] Note: Basic pH ensures full ionization of the carboxylic acid.[1][2][3]
-
Gradient: Steep ramp from 50% B to 95% B is required to elute this highly hydrophobic molecule.[1][2][3][6]
Differentiation Strategy: You must distinguish this molecule (MW 376) from Lithocholic Acid (LCA) .[1][2][3][6]
-
LCA: 3
-hydroxy-5 -cholan-24-oic acid (MW 376.57).[1][2][3] -
Target: 7
-hydroxy-5 -cholan-24-oic acid (MW 376.57).[1][2][3] -
Solution: These are isobaric isomers.[1][2][3][6] They cannot be distinguished by MS1 alone.[1][2][3][6] You must rely on Retention Time (LCA is generally more hydrophobic and elutes later) or MS/MS Fragmentation patterns specific to the position of the hydroxyl group.[1][2][3][6]
Figure 2: Analytical decision tree for distinguishing the target from its isomer, Lithocholic Acid.[1][2][3]
Protocol B: NMR Validation
For pure standards, Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the 7-position of the hydroxyl group.[1][2][3][6]
-
Solvent: CDCl
or MeOD.[1][2][3][6] -
Verification: The absence of a signal at
3.5 confirms the "3-deoxy" nature.[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 447718, 7alpha-Hydroxy-5beta-cholan-24-oic Acid.[1][2][3] Retrieved from [Link][1][2][3][6]
-
Human Metabolome Database (HMDB). Metabocard for 7alpha-Hydroxy-5beta-cholan-24-oic acid (HMDB0000628).[1][2][3] Retrieved from [Link][1][2][3][6]
-
Hofmann, A. F., & Hagey, L. R. (2008). Bile acids: chemistry, pathochemistry, biology, pathobiology, and therapeutics.[1][2][3][6] Cellular and Molecular Life Sciences.[1][2][3][6] (Contextual grounding for 5
-cholanic acid nomenclature).
Sources
- 1. NP-MRD: Showing NP-Card for 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid (NP0136233) [np-mrd.org]
- 2. caymanchem.com [caymanchem.com]
- 3. 7alpha-Hydroxy-5beta-cholan-24-oic Acid | C24H40O3 | CID 447718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid (FDB111636) - FooDB [foodb.ca]
- 5. 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid | C24H38O4 | CID 5283932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 7alpha-hydroxy-5beta-cholan-24-oic acid (C24H40O3) [pubchemlite.lcsb.uni.lu]
